Benzenepropanal, 2,4,5-trimethoxy-
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Overview
Description
Benzenepropanal, 2,4,5-trimethoxy- is an organic compound with the molecular formula C12H16O4 It is a derivative of benzene, featuring three methoxy groups (-OCH3) attached to the benzene ring at the 2, 4, and 5 positions, and a propanal group (-CH2CH2CHO) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanal, 2,4,5-trimethoxy- typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trimethoxybenzaldehyde.
Grignard Reaction: The aldehyde group of 2,4,5-trimethoxybenzaldehyde is reacted with a Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.
Oxidation: The resulting alcohol is then oxidized to form Benzenepropanal, 2,4,5-trimethoxy-.
Industrial Production Methods
The industrial production of Benzenepropanal, 2,4,5-trimethoxy- follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Using commercially available 2,4,5-trimethoxybenzaldehyde.
Reaction Conditions: Conducting the Grignard reaction and subsequent oxidation under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanal, 2,4,5-trimethoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major product is 2,4,5-trimethoxybenzoic acid.
Reduction: The major product is 2,4,5-trimethoxybenzyl alcohol.
Substitution: Depending on the substituent, products like 2,4,5-trimethoxybenzene derivatives are formed.
Scientific Research Applications
Benzenepropanal, 2,4,5-trimethoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as neuroprotective effects.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzenepropanal, 2,4,5-trimethoxy- involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, influencing their activity.
Pathways: It may modulate signaling pathways involved in inflammation, oxidative stress, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanal, 3,4,5-trimethoxy-: Similar structure but with methoxy groups at different positions.
2,4,5-Trimethoxybenzaldehyde: Lacks the propanal group.
2,4,5-Trimethoxybenzoic acid: Contains a carboxylic acid group instead of a propanal group.
Uniqueness
Benzenepropanal, 2,4,5-trimethoxy- is unique due to its specific substitution pattern and the presence of both methoxy and propanal groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
261619-89-0 |
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Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3-(2,4,5-trimethoxyphenyl)propanal |
InChI |
InChI=1S/C12H16O4/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h6-8H,4-5H2,1-3H3 |
InChI Key |
XJLCKKVBWNWFDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCC=O)OC)OC |
Origin of Product |
United States |
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